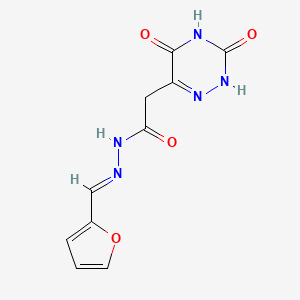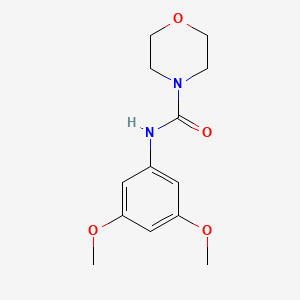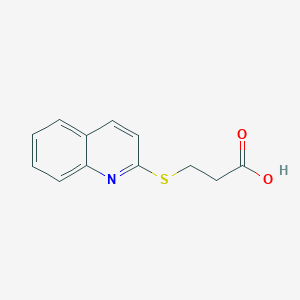
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-furylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazine derivatives often involves the condensation of hydrazides with various carbonyl compounds under specific conditions, indicating a similar synthetic approach could be applicable for the subject compound. For instance, acetohydrazide derivatives have been synthesized starting from triazolones through a multi-step reaction process, involving cyclization reactions and the use of electrophilic and nucleophilic reagents to afford novel heterocyclic compounds (Bekircan et al., 2014). This suggests a complex synthesis pathway that may involve multiple steps, including condensation, cyclization, and possibly substitution reactions to introduce specific functional groups like the furylmethylene moiety.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a heterocyclic compound consisting of three carbon atoms and three nitrogen atoms. Structural analysis often involves X-ray diffraction or NMR spectroscopy to elucidate the arrangement of atoms within the molecule and to understand the conformational dynamics. For example, studies on similar compounds have utilized quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction to study the hexahydro-1,3,5-triazine form, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Shastin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives is influenced by the presence of substituents on the triazine ring. Reactions such as electrophilic substitution, nucleophilic addition, and cyclization are common. The reactivity can be further modified by the incorporation of functional groups, which can lead to a variety of chemical transformations. For instance, the reactions of substituted hydrazones with electrophilic reagents have been studied, leading to the formation of hydrazidic bromides and demonstrating the compound's susceptibility to nucleophilic attack (Butler & Scott, 1968).
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research demonstrates that hydrazide compounds, including those related to the chemical structure , are pivotal in synthesizing a wide range of heterocyclic compounds. These compounds have been synthesized through various reactions, demonstrating the versatility and reactivity of hydrazide-based chemicals. For instance, the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds showcases a significant application in producing triazine derivatives under solvent-free conditions (Ghorbani‐Vaghei et al., 2015). Similarly, acetohydrazide derivatives containing both antipyrine and triazole nuclei have been explored for their antimicrobial activities, highlighting the pharmaceutical potential of these compounds (Bayrak et al., 2010).
Utility in Chemical Synthesis
The utility of hydrazide derivatives extends to the synthesis of complex heterocyclic frameworks, which are integral to designing compounds with enhanced biological and chemical properties. For example, the reaction of substituted carbohydrazides with electron-poor olefins has led to the formation of pyrazoles, triazoloquinolines, and other significant derivatives, underscoring the chemical utility and synthetic flexibility of hydrazide compounds (Hassan et al., 2008).
Antimicrobial and Analgesic Activities
The synthesized heterocyclic compounds from hydrazide derivatives have been evaluated for their biological activities, including antimicrobial and analgesic effects. This research direction emphasizes the potential pharmaceutical applications of these compounds. Studies show that certain derivatives exhibit significant antimicrobial and analgesic activities, suggesting their usefulness in developing new therapeutic agents (Saad et al., 2011).
特性
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c16-8(14-11-5-6-2-1-3-19-6)4-7-9(17)12-10(18)15-13-7/h1-3,5H,4H2,(H,14,16)(H2,12,15,17,18)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJYWKTLPVPHQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)


![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

